4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a compound of interest due to its unique structure and potential applications. It is part of a class of compounds known as oxadiazoles, which are characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.
Synthesis Analysis
- The synthesis of similar oxadiazole compounds often involves the reaction of oxadiazole derivatives with various reagents. For example, the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine utilized the Paal–Knorr reaction (Obruchnikova & Rakitin, 2023).
Molecular Structure Analysis
- Oxadiazole derivatives can have intricate molecular structures. For instance, 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a complex structure with intramolecular hydrogen bonds (Zelenin, Stevens, & Trudell, 1997).
Chemical Reactions and Properties
- Oxadiazole compounds participate in various chemical reactions. For example, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine exhibited significant reactivity, including hydrogen bonding and π-interactions, as proven by quantum chemical calculations (Zhu et al., 2021).
Physical Properties Analysis
- The physical properties of oxadiazole compounds can be quite diverse. For instance, different synthetic methods can lead to compounds with various physical characteristics, such as crystal density or solubility (Guo et al., 2015).
Chemical Properties Analysis
- The chemical properties of oxadiazoles are influenced by their structure and substituents. For instance, 3,5-disubstituted 1,2,4-oxadiazoles were synthesized with varying substituents, affecting their chemical reactivity and potential applications (Jakopin, Roškar, & Dolenc, 2007).
Scientific Research Applications
Energetic Materials Synthesis : This compound has been explored for the construction of coplanar bicyclic backbones in energetic materials. The synthesis of energetic materials involves combining nitrogen-rich heterocycles, like 1,2,4-oxadiazole, to optimize their performance and safety. Such materials exhibit significant detonation performance, comparable to RDX, while maintaining satisfying thermal stabilities and mechanical sensitivities (Cao et al., 2021). Moreover, the synthesis and characterization of multicyclic oxadiazoles as energetic materials have been reported, focusing on their good thermal stability and high density, making them suitable for various applications (Pagoria et al., 2017).
Anticancer Activity : Derivatives of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating promising results (Yakantham et al., 2019).
Photo- and Electro-active Materials : Oxadiazole derivatives, including those related to 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, have been developed as novel photo- and electro-active materials. These compounds have been found to emit strong blue fluorescence and are potential multifunctional materials for photo- and electro-active devices (Mochizuki et al., 2005).
Synthetic and Pharmacological Research : This compound and its derivatives have been synthesized and evaluated for various medicinal applications, showcasing their potential as druglike molecules (Aggarwal et al., 2020). Additionally, they have been used in the synthesis of peptidomimetic building blocks (Jakopin et al., 2007).
Future Directions
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c5-3-2(7-11-8-3)4-6-1-10-9-4/h1H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCUQOVMSNRPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361343 | |
Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
CAS RN |
163011-56-1 | |
Record name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.